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molecular formula C7H4BrClF3N B1386553 4-Bromo-3-chloro-5-(trifluoromethyl)aniline CAS No. 914225-58-4

4-Bromo-3-chloro-5-(trifluoromethyl)aniline

Cat. No. B1386553
M. Wt: 274.46 g/mol
InChI Key: WBGPOJPMDVJESG-UHFFFAOYSA-N
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Patent
US09382218B2

Procedure details

To a mixture of 3-chloro-5-(trifluoromethyl)aniline (3.25 g, 16.6 mmol, Eq: 1.00) in dimethylsulfoxide (43.4 ml) was added N-bromosuccinimide (3.11 g, 17.4 mmol, Eq: 1.05) in 5 portions over 2.5 hr (622 mg each 30 min). 2 h after the last addition, the reaction mixture was partitioned between 10% aqueous sodium sulfite and ethyl acetate. The organic layer was washed with aqueous sat. sodium carbonate, water (3 times) and brine then adsorbed unto silica (6 g) and purified on silica gel (column 120 g, Hexane/ethyl acetate 90:10 to 65:35) to give 4.36 g (96%) of a yellow solid.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
43.4 mL
Type
solvent
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[Br:13]N1C(=O)CCC1=O>CS(C)=O>[Br:13][C:8]1[C:7]([C:9]([F:10])([F:11])[F:12])=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
43.4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.11 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
2 h after the last addition
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between 10% aqueous sodium sulfite and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous sat. sodium carbonate, water (3 times) and brine
CUSTOM
Type
CUSTOM
Details
purified on silica gel (column 120 g, Hexane/ethyl acetate 90:10 to 65:35)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(N)C=C1C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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